
Arsenic(5+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsenic(5+) is a toxic metalloid that is widely distributed in the environment. It is a common contaminant in natural water sources and is also found in some food products. Arsenic(5+) is known to have a wide range of biological effects and has been implicated in the development of various diseases, including cancer.
Applications De Recherche Scientifique
Microbial Transformations in the Environment
Arsenic(5+), despite being highly toxic, supports a range of biogeochemical transformations. These transformations are particularly noteworthy in environments like soda lakes and Southeast Asian aquifer sediments. Microbial interactions involving Arsenic(5+) play a crucial role in cycling between its oxidation states, impacting the chemistry of these environments significantly (Lloyd & Oremland, 2006).
Nanomaterial Interaction
The interaction of carbon dots (nanomaterials) with Arsenic(5+) in Cicer arietinum L. (chickpea) has been studied. The presence of carbon dots reduced arsenic toxicity by modifying physiological, biochemical, and molecular parameters, suggesting a potential role of nanomaterials in mitigating arsenic effects in plants (Chandrakar et al., 2020).
Environmental and Health Concerns
Arsenic(5+), commonly found in natural waters, poses significant environmental and health concerns. It accumulates in various food crops and aquatic plants, necessitating research on effective removal technologies from water sources to mitigate its toxic effects (Mudhoo et al., 2011).
Nanobionic Plant Sensors
Innovative research has been conducted on using plants as nanobionic sensors for arsenic detection. This involves embedding near-infrared fluorescent nanosensors in plants, allowing them to detect and monitor arsenic uptake, offering potential applications in environmental monitoring and agronomic research (Lew et al., 2020).
Oxidation and Detoxification
Research has been conducted on the oxidation and detoxification mechanisms of trivalent arsenic species to their less toxic pentavalent analogs, which could provide insights into arsenic detoxification in biological systems (Aposhian et al., 2003).
Membrane Processes for Arsenic Removal
Studies on the use of pressure-driven membrane processes for arsenic removal from water have shown promising results. These technologies, including reverse osmosis and nanofiltration, have proven effective in reducing arsenic levels in water, addressing public health concerns (Shih, 2005).
Propriétés
Numéro CAS |
17428-41-0 |
|---|---|
Nom du produit |
Arsenic(5+) |
Formule moléculaire |
As+5 |
Poids moléculaire |
74.92159 g/mol |
Nom IUPAC |
arsenic(5+) |
InChI |
InChI=1S/As/q+5 |
Clé InChI |
HAYXDMNJJFVXCI-UHFFFAOYSA-N |
SMILES |
[As+5] |
SMILES canonique |
[As+5] |
Autres numéros CAS |
17428-41-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



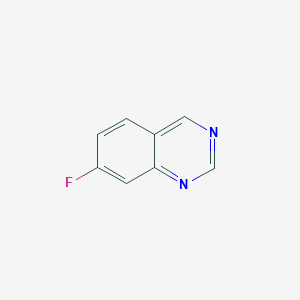
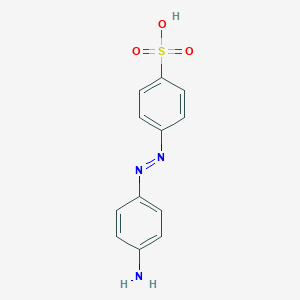
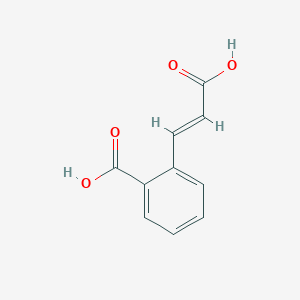
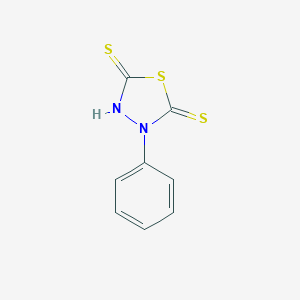
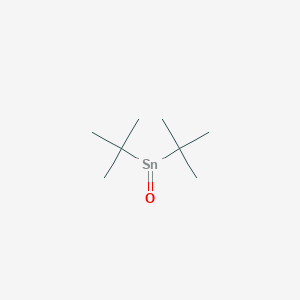
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
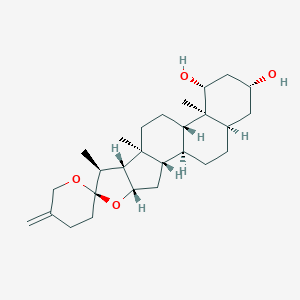
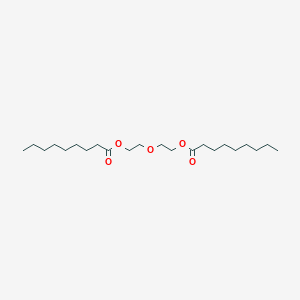

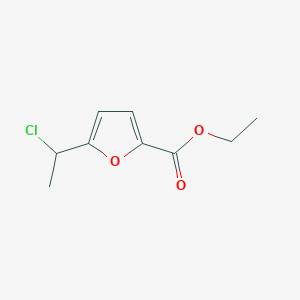
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

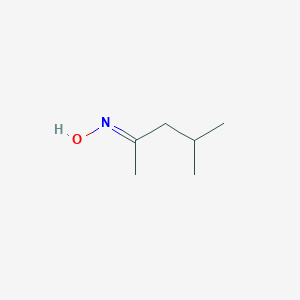
acetic acid](/img/structure/B90747.png)